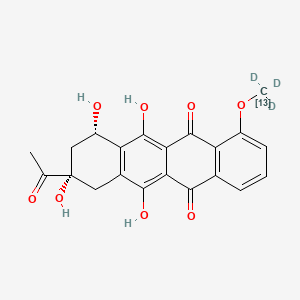

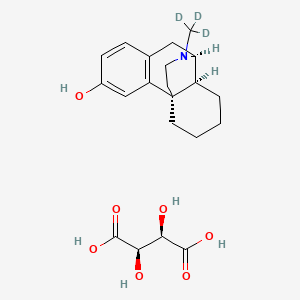

Dextrorphan-d3 Tartrate Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dextrorphan-d3 Tartrate Salt is a labelled Dextrorphan . It is an orally active synthetic morphine analog and is used as an analgesic (narcotic) . It is intended for use as an internal standard for the quantification of dextrorphan . Dextrorphan is categorized as a morphinan . It is an active metabolite of dextromethorphan . Dextrorphan has analgesic activity and induces memory impairments in rats and has anticonvulsant activity and induces hyperlocomotion in mice .

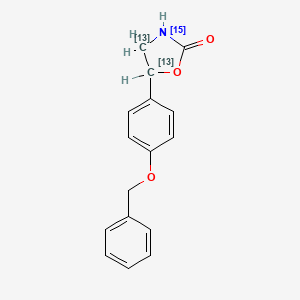

Molecular Structure Analysis

The molecular formula of Dextrorphan-d3 Tartrate Salt is C17 2H3 H20 N O . C4 H6 O6 . Its molecular weight is 410.48 .Physical And Chemical Properties Analysis

Dextrorphan-d3 Tartrate Salt is a white solid . Its molecular formula is C17 2H3 H20 N O . C4 H6 O6 and its molecular weight is 410.48 .Aplicaciones Científicas De Investigación

Dextrorphan-d3 Tartrate Salt: A Comprehensive Analysis of Scientific Research Applications

Analytical Chemistry Internal Standard for Quantification: Dextrorphan-d3 Tartrate Salt is commonly used as an internal standard for the quantification of dextrorphan by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This application is crucial for ensuring accurate and reliable measurements in analytical chemistry, particularly in the quantification of substances within complex biological matrices .

Pharmacology Analgesic Activity Research: In pharmacological research, Dextrorphan-d3 Tartrate Salt is studied for its analgesic properties. It serves as a reference compound for understanding the analgesic activity of dextrorphan and related morphinans .

Neuroscience Memory Impairment and Anticonvulsant Studies: Neuroscientists utilize Dextrorphan-d3 Tartrate Salt to investigate its effects on memory impairment in rats and its anticonvulsant activity. These studies contribute to a deeper understanding of neurological processes and potential therapeutic applications .

Behavioral Science Hyperlocomotion Induction: This compound is also used in behavioral science research to study hyperlocomotion induction in mice, providing insights into the effects of morphinans on animal behavior .

5. Drug Abuse Research: Substitution for Phencyclidine (PCP) Dextrorphan-d3 Tartrate Salt substitutes for phencyclidine (PCP) in studies involving rhesus monkeys, aiding research into drug abuse and the effects of hallucinogenic substances .

6. Forensic Science: Research and Forensic Applications In forensic science, Dextrorphan-d3 Tartrate Salt is employed as a reference material for the identification and quantification of substances in forensic investigations .

Neurology Research Certified Reference Material: As a certified reference material, Dextrorphan-d3 Tartrate Salt is used in neurology research chemicals and analytical standards to ensure highly accurate data analysis .

Each of these applications demonstrates the versatility and importance of Dextrorphan-d3 Tartrate Salt in scientific research across multiple disciplines. The compound’s role as an internal standard, reference material, and subject of pharmacological and neurological studies makes it a valuable asset in advancing scientific knowledge.

Cayman Chemical - Dextrorphan-d3 (tartrate) LGC Standards - Dextrorphan-d3 Tartrate Salt

Mecanismo De Acción

Target of Action

Dextrorphan-d3 Tartrate Salt is a deuterated compound of Dextrorphan Tartrate . It is categorized as a morphinan , which is an active metabolite of dextromethorphan . The primary target of Dextrorphan-d3 Tartrate Salt is the NMDA glutamate receptor . This receptor plays a crucial role in controlling synaptic plasticity and memory function.

Mode of Action

Dextrorphan-d3 Tartrate Salt interacts with its target, the NMDA glutamate receptor, by acting as a noncompetitive antagonist . This means it binds to a site on the receptor that is distinct from the binding site of the agonist, and its binding decreases the activity of the receptor, regardless of the amount of agonist present.

Biochemical Pathways

It is known that the antagonistic action on the nmda glutamate receptor can lead to a variety of downstream effects, including analgesic activity, memory impairments, anticonvulsant activity, and induced hyperlocomotion in certain animal models .

Pharmacokinetics

It is intended for use as an internal standard for the quantification of dextrorphan by gc- or lc-ms . This suggests that it may have similar pharmacokinetic properties to dextrorphan, which is known to be metabolized in the liver and excreted in the urine.

Result of Action

The molecular and cellular effects of Dextrorphan-d3 Tartrate Salt’s action are primarily related to its antagonistic effect on the NMDA glutamate receptor. This can lead to a decrease in neuronal excitability and neurotoxicity, which may manifest as analgesic effects, memory impairments, anticonvulsant activity, and induced hyperlocomotion .

Propiedades

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;(1S,9S,10S)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m11/s1/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTWIZDKEIWLKQ-AXBPLXCXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

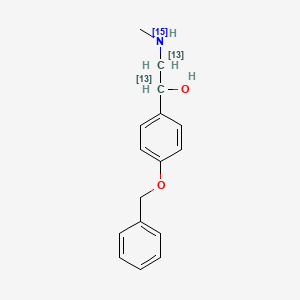

![4-Benzyloxy-[7-13C]benzyl Alcohol](/img/structure/B562241.png)

![Anisaldehyde-[7-13C]](/img/structure/B562243.png)

![4-Methoxy-[7-13C]benzyl Alcohol](/img/structure/B562244.png)

![Methyl 4-Methoxy-[7-13C]-benzoate](/img/structure/B562245.png)